molecular formula C15H16N4O2S B2984748 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 953227-43-5

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2984748
CAS No.: 953227-43-5
M. Wt: 316.38
InChI Key: SLWWUHFWHCGWLU-UHFFFAOYSA-N
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Description

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolopyrimidine core, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the acetamide group. Common reagents used in these reactions include thioamides, aldehydes, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • Coumarin derivatives

Uniqueness

Compared to similar compounds, 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide stands out due to its unique thiazolopyrimidine core, which imparts distinct biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-3-4-16-12(5-9)18-13(20)7-11-8-22-15-17-10(2)6-14(21)19(11)15/h3-6,11H,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWUHFWHCGWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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